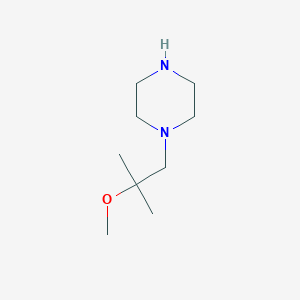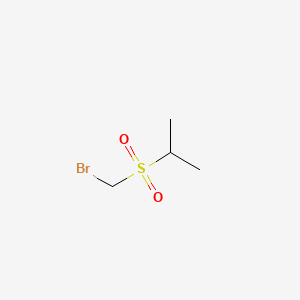
2-Bromomethanesulfonylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromomethanesulfonylpropane is an organosulfur compound with the molecular formula C4H9BrO2S It is characterized by the presence of a bromomethyl group attached to a sulfonylpropane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromomethanesulfonylpropane can be synthesized through several methods. One common approach involves the reaction of propane-2-sulfonyl chloride with bromomethane in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of microchannel reactors allows for precise control of reaction conditions, leading to efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromomethanesulfonylpropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Elimination: Typically involves heating with a concentrated solution of sodium or potassium hydroxide in ethanol.
Major Products
Substitution: Products depend on the nucleophile used. For example, using sodium hydroxide can yield sulfonyl alcohols.
Elimination: Produces alkenes such as propene.
Wissenschaftliche Forschungsanwendungen
2-Bromomethanesulfonylpropane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Bromomethanesulfonylpropane involves its reactivity with nucleophiles. The bromine atom acts as a leaving group, allowing the sulfonylpropane moiety to react with various nucleophiles. This reactivity is exploited in both synthetic and biological applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-2-methylpropane: Similar in structure but lacks the sulfonyl group.
2-Bromopropane: Similar but without the sulfonyl group.
Methanesulfonyl Chloride: Contains the sulfonyl group but lacks the bromomethyl group.
Uniqueness
2-Bromomethanesulfonylpropane is unique due to the presence of both a bromomethyl and a sulfonyl group, which imparts distinct reactivity and makes it valuable in various synthetic applications .
Eigenschaften
Molekularformel |
C4H9BrO2S |
|---|---|
Molekulargewicht |
201.08 g/mol |
IUPAC-Name |
2-(bromomethylsulfonyl)propane |
InChI |
InChI=1S/C4H9BrO2S/c1-4(2)8(6,7)3-5/h4H,3H2,1-2H3 |
InChI-Schlüssel |
DFLFXCGSXIHTPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S(=O)(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


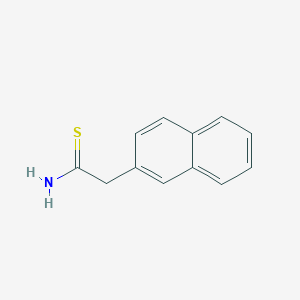
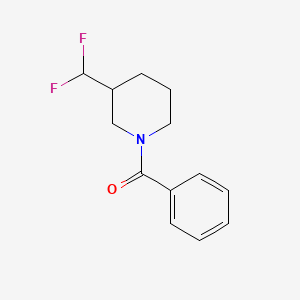
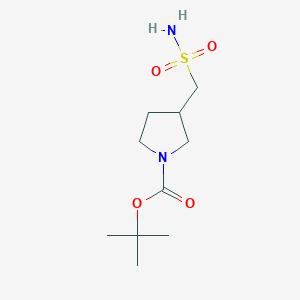
![(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol](/img/structure/B13612624.png)
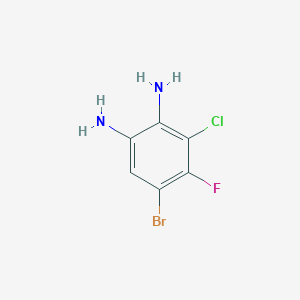
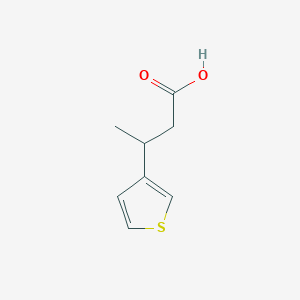

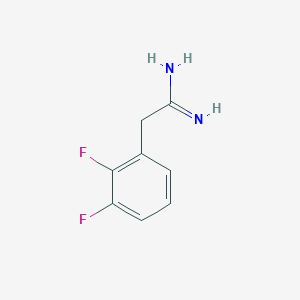
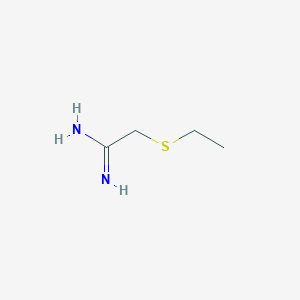
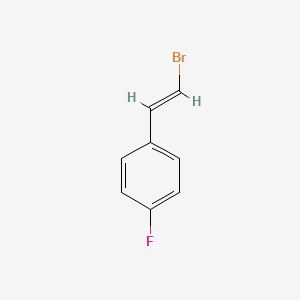
![2-[2-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B13612668.png)


